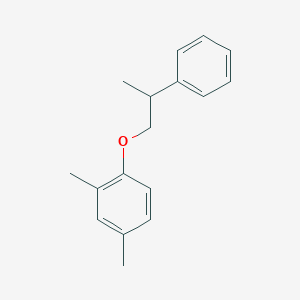

2,4-Dimethyl-1-(2-phenylpropoxy)benzene

Description

Properties

CAS No. |

921762-03-0 |

|---|---|

Molecular Formula |

C17H20O |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

2,4-dimethyl-1-(2-phenylpropoxy)benzene |

InChI |

InChI=1S/C17H20O/c1-13-9-10-17(14(2)11-13)18-12-15(3)16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3 |

InChI Key |

PLHMCQODUAMBII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution

This method typically involves the reaction of a suitable phenolic compound with a substituted alkyl halide.

General Reaction Scheme:

$$

\text{Phenol} + \text{Alkyl Halide} \rightarrow \text{Alkylated Phenol}

$$

- Starting Materials : Use 2,4-dimethylphenol as the phenolic compound and 2-bromopropane as the alkyl halide.

-

- Solvent: Typically an aprotic solvent like dimethylformamide (DMF).

- Base: Potassium carbonate (K₂CO₃) is often used to deprotonate the phenol and facilitate nucleophilic attack.

Process :

- Dissolve 2,4-dimethylphenol in DMF.

- Add K₂CO₃ and stir at room temperature.

- Gradually introduce 2-bromopropane while maintaining stirring for several hours.

- After completion, quench the reaction with water and extract the organic layer with ethyl acetate.

Purification : The crude product is purified using column chromatography.

Synthesis via Friedel-Crafts Alkylation

Friedel-Crafts alkylation is another viable method for synthesizing this compound by introducing a phenylpropoxy group onto a dimethyl-substituted benzene ring.

General Reaction Scheme:

$$

\text{Aromatic Compound} + \text{Alkyl Halide} \xrightarrow{\text{AlCl}_3} \text{Alkylated Aromatic Compound}

$$

- Starting Materials : Use 2,4-dimethylbenzene and phenylpropyl chloride.

-

- Catalyst: Aluminum chloride (AlCl₃).

- Solvent: Non-polar solvents like dichloromethane can be used.

Process :

- Mix 2,4-dimethylbenzene with AlCl₃ in dichloromethane at low temperatures.

- Slowly add phenylpropyl chloride while stirring.

- Allow the reaction to proceed for several hours at room temperature.

Workup : Quench the reaction with water, extract with dichloromethane, and purify the product through distillation or chromatography.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

| Method | Advantages | Disadvantages |

|---|---|---|

| Nucleophilic Substitution | Simple procedure; mild conditions | Limited to certain substrates; potential for side reactions |

| Friedel-Crafts Alkylation | High yields; versatile substrates | Requires strong Lewis acid; potential for polysubstitution |

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-(2-phenylpropoxy)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid are used as reagents.

Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while halogenation would produce halogenated compounds.

Scientific Research Applications

2,4-Dimethyl-1-(2-phenylpropoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-(2-phenylpropoxy)benzene involves its interaction with various molecular targets. The aromatic ring can participate in π-π interactions, while the phenylpropoxy group can engage in hydrophobic interactions with target molecules. These interactions can influence the compound’s biological activity and its role in chemical reactions .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The methyl groups in 2,4-Dimethyl-1-(2-phenylpropoxy)benzene are electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, etofenprox’s ethoxy group is weakly electron-withdrawing, enhancing stability against oxidation .

- Solubility: The sulfinylamino group in 2,4-Dimethyl-1-(sulfinylamino)benzene increases water solubility compared to the phenylpropoxy substituent in the target compound .

2.3. Spectroscopic and Analytical Data

While direct spectra for 2,4-Dimethyl-1-(2-phenylpropoxy)benzene are unavailable, studies on condensed benzene derivatives (e.g., electron-stimulated desorption yields) suggest that substituents alter fragmentation patterns under electron impact. For example:

Biological Activity

2,4-Dimethyl-1-(2-phenylpropoxy)benzene is a compound with significant potential in biological and chemical research. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dimethyl group at the 2 and 4 positions of a benzene ring, with a phenylpropoxy substituent. This structure allows for various interactions with biological targets due to the presence of both hydrophobic and aromatic components.

The biological activity of 2,4-Dimethyl-1-(2-phenylpropoxy)benzene is primarily attributed to its ability to engage in π-π interactions and hydrophobic interactions. These interactions can influence enzyme activities and receptor binding, making it a useful compound in pharmacological studies.

Biological Activity Overview

Research indicates that 2,4-Dimethyl-1-(2-phenylpropoxy)benzene exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound has potential antimicrobial properties, which may be effective against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence of its role in protecting neuronal cells, which could be beneficial in neurodegenerative disease models.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against specific cancer cell lines | |

| Neuroprotective | Reduction in oxidative stress markers |

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that 2,4-Dimethyl-1-(2-phenylpropoxy)benzene inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating significant antimicrobial potential.

Case Study 2: Anticancer Efficacy

In vitro studies involving human breast cancer cell lines (MCF-7) revealed that treatment with 2,4-Dimethyl-1-(2-phenylpropoxy)benzene resulted in a dose-dependent reduction in cell viability. The IC50 value was calculated to be approximately 30 µM, suggesting that the compound effectively induces apoptosis in cancer cells.

Case Study 3: Neuroprotective Effects

Research focusing on neuronal cell cultures exposed to oxidative stress showed that 2,4-Dimethyl-1-(2-phenylpropoxy)benzene reduced cell death by approximately 40%. This effect was associated with decreased levels of reactive oxygen species (ROS), highlighting its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.